Reductive Amination Efficiency: 99% Yield in Conversion to 2-Phenyl-4-Aminobenzoic Acid Methyl Ester
In a defined synthetic protocol for producing the corresponding amino ester intermediate, methyl 5-nitrobiphenyl-2-carboxylate undergoes catalytic hydrogen transfer reduction using ammonium formate and palladium on carbon in methanol under reflux conditions for 3 hours, yielding 2-phenyl-4-aminobenzoic acid methyl ester in 99% yield . This near-quantitative conversion efficiency establishes a reliable synthetic entry point for downstream transformations, whereas alternative nitrobiphenyl isomers would require independent optimization of reaction parameters due to differing electronic environments at the nitro group position.
| Evidence Dimension | Reductive amination yield to amino ester |
|---|---|
| Target Compound Data | 99% yield |
| Comparator Or Baseline | Theoretical maximum yield (100%) |
| Quantified Difference | 99% of theoretical maximum |
| Conditions | Ammonium formate (59.4 g, 941 mmol), 10% Pd/C (2.1 g), methanol (500 mL), reflux, 3 hours |
Why This Matters
High-yielding, reproducible conversion to a versatile amino ester intermediate enables cost-effective scale-up and minimizes purification burden in multi-step synthetic sequences.
